molecular formula C14H20N2O2 B1375602 Benzyl (cis-2-aminocyclohexyl)carbamate CAS No. 445479-92-5

Benzyl (cis-2-aminocyclohexyl)carbamate

Cat. No.: B1375602
CAS No.: 445479-92-5
M. Wt: 248.32 g/mol
InChI Key: FAIYTHASVJZIGQ-QWHCGFSZSA-N
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Description

Benzyl (cis-2-aminocyclohexyl)carbamate is an organic compound with the molecular formula C({14})H({20})N({2})O({2}) It is known for its unique structural features, which include a benzyl group attached to a cis-2-aminocyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (cis-2-aminocyclohexyl)carbamate typically involves the reaction of cis-2-aminocyclohexanol with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl (cis-2-aminocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbamate group into an amine or alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Products include benzyl (cis-2-aminocyclohexyl)ketone.

    Reduction: Products include benzyl (cis-2-aminocyclohexyl)amine.

    Substitution: Products vary depending on the substituent introduced, such as this compound derivatives.

Scientific Research Applications

Benzyl (cis-2-aminocyclohexyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Benzyl (cis-2-aminocyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Benzyl (cis-2-aminocyclohexyl)carbamate can be compared with other similar compounds such as:

    Benzyl (trans-2-aminocyclohexyl)carbamate: Differing in the stereochemistry of the cyclohexyl ring.

    Benzyl (cis-2-aminocyclopentyl)carbamate: Featuring a cyclopentyl ring instead of a cyclohexyl ring.

    Benzyl (cis-2-aminocycloheptyl)carbamate: Featuring a cycloheptyl ring.

Uniqueness: The unique cis-configuration of the cyclohexyl ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications where stereochemistry plays a crucial role.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

benzyl N-[(1R,2S)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYTHASVJZIGQ-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739576
Record name Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067631-22-4, 445479-92-5
Record name Carbamic acid, N-[(1R,2S)-2-aminocyclohexyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067631-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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